(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by:
- A Z-configured exocyclic double bond at the 5-position, critical for stereochemical interactions .
- A 3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazole moiety at the 5-position, contributing to steric and electronic effects.
- A 2-methoxyethyl substituent at position 3, influencing solubility and pharmacokinetics .
This structure combines features of pyrazole and thiazolidinone pharmacophores, commonly explored for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-31-20-10-11-21(17(2)14-20)23-18(16-28(26-23)19-8-6-5-7-9-19)15-22-24(29)27(12-13-30-3)25(32)33-22/h5-11,14-16H,4,12-13H2,1-3H3/b22-15- |
InChI Key |
PRKIATVAJSEHQT-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety. The final step involves the formation of the methylene bridge connecting the two rings. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects. Research may include studies on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics, such as enhanced stability or reactivity, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
a) Position 3 Substituents
Impact :
- The 2-methoxyethyl chain in the target compound likely improves water solubility compared to the aromatic 4-methoxybenzyl group, which may enhance membrane permeability but reduce metabolic stability .
- The benzyl group in 623933-22-2 could increase lipophilicity , favoring CNS penetration but risking cytochrome P450-mediated oxidation .
b) Position 5 Substituents
Impact :
Stereochemical and Conformational Differences
- Z vs. E Configuration: The Z-configuration of the exocyclic double bond in the target compound is stabilized by intramolecular hydrogen bonding (e.g., S–H⋯O interactions), as observed in similar thiazolidinones . This configuration may enforce a planar conformation, optimizing π-π stacking with biological targets .
- Pyrazole Ring Conformation: X-ray studies of related pyrazoles (e.g., ) show that substituents like 4-ethoxy-2-methylphenyl induce non-coplanarity with the thiazolidinone ring, reducing π-conjugation but enhancing torsional flexibility for target adaptation .
Key Observations :
Thermodynamic and Spectroscopic Properties
- IR Spectroscopy :
The target compound’s 2-thioxo group is expected to show a ν(C=S) stretch at ~1200–1250 cm⁻¹, consistent with analogs in and . - Thermal Stability: Pyrazole-thiazolidinone hybrids (e.g., ) decompose above 250°C, suggesting similar stability for the target compound due to aromatic stacking .
Biological Activity
The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Overview of Thiazolidin-4-Ones
Thiazolidin-4-ones are heterocyclic compounds recognized for their significant roles in medicinal chemistry. They exhibit a wide range of biological activities, including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
The structural versatility of thiazolidin-4-ones allows for modifications that enhance their biological efficacy. The presence of various substituents can significantly influence their pharmacological profiles .
Anticancer Activity
Recent studies have indicated that thiazolidin-4-one derivatives possess notable anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound has been shown to inhibit cell proliferation with IC50 values ranging from 0.31 µM to 0.53 µM depending on the cell line tested .
Antioxidant Properties
The antioxidant activity of thiazolidin-4-one derivatives is another area of interest. These compounds have been evaluated using various assays such as the DPPH radical scavenging method and TBARS assay for lipid peroxidation inhibition. The substitution patterns on the thiazolidinone ring can enhance antioxidant capacity, making them potential candidates for oxidative stress-related diseases .
Anti-inflammatory Effects
Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory pathways .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been documented against a variety of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial targets effectively, leading to growth inhibition or cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can lead to enhanced activity:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl groups | Increased anticancer activity |
| 3 | Hydroxy or methoxy | Enhanced antioxidant properties |
| 5 | Aromatic rings | Improved antimicrobial effects |
This table summarizes how different substituents impact the biological activities of thiazolidinones, highlighting the importance of rational design in drug development .
Case Studies
Several case studies illustrate the therapeutic potential of thiazolidinone derivatives:
- Case Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines and exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics.
- Case Study on Anti-inflammatory Effects : A study demonstrated that a modified thiazolidinone reduced paw edema in animal models by inhibiting inflammatory mediators.
- Case Study on Antioxidant Activity : Research indicated that specific derivatives showed superior antioxidant activity compared to traditional antioxidants like vitamin C.
These case studies underscore the promising nature of thiazolidinone compounds in various therapeutic contexts .
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Example 1 (Thiazolidinone) | Example 2 (Oxadiazole) |
|---|---|---|
| Solvent | Ethanol + glacial acetic acid | DMF + acetic acid |
| Temperature | 65°C (reflux) | 120°C |
| Catalyst/Reagent | None | POCl₃ |
| Yield | 85–96% | 70–80% |
What advanced techniques confirm the stereochemistry and molecular conformation of this compound?
Answer:
- X-ray crystallography : Resolves Z/E configuration and dihedral angles between aromatic rings (e.g., pyrazole-thiazolidinone junction) .
- IR spectroscopy : Identifies thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) at ~1720 cm⁻¹ .
- NMR : Methoxyethyl protons appear as triplets (δ 3.5–4.0 ppm), while pyrazole methyl groups resonate at δ 2.3–2.5 ppm .
What reaction mechanisms are proposed for forming the thiazolidinone core?
Answer:
The core forms via thiosemicarbazide cyclization :
Schiff base formation : Condensation of aldehyde (e.g., 4-methoxybenzaldehyde) with thiosemicarbazide .
Nucleophilic attack : Thiol group attacks chloroacetic acid or bromoacetyl derivatives to form the thiazolidinone ring .
Acid-catalyzed cyclization : Glacial acetic acid promotes dehydration, as seen in similar syntheses (e.g., 96% yield with ethanol reflux) .
How do structural modifications influence biological activity?
Answer:
- Pyrazole substituents : Electron-withdrawing groups (e.g., Cl, F) enhance antitubercular activity by improving membrane permeability .
- Thioxo group : Critical for hydrogen bonding with biological targets (e.g., mycobacterial enzymes) .
- Methoxyethyl side chain : Increases solubility, reducing cytotoxicity in vitro .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Ethoxy-2-methylphenyl | Enhances lipophilicity | |
| 2-Methoxyethyl | Reduces plasma protein binding | |
| Thioxo (C=S) | Increases target affinity |
How can computational modeling predict binding affinity and stability?
Answer:
- Molecular docking : Aligns the compound with active sites (e.g., mycobacterial enoyl-ACP reductase) using software like AutoDock .
- DFT calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
- CSD data : Validates conformational stability by comparing crystal structures (e.g., Z-configuration prevalence) .
How should researchers address contradictions in biological activity data?
Answer:
- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .
- Cytotoxicity controls : Normalize activity data against mammalian cell lines (e.g., HEK293) to exclude false positives .
- Structural validation : Confirm batch purity via HPLC and XRD to rule out impurities affecting results .
What strategies improve stability during storage and handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
